molecular formula C16H15N3O5 B11054640 (1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide

(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B11054640
M. Wt: 329.31 g/mol
InChI Key: DTSJKWYDEGLDEB-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Ethanimidamide Backbone: This step involves the reaction of an appropriate amine with an acyl chloride to form the ethanimidamide core.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxy Group Addition: The methoxy group is added via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate.

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl and nitrophenyl moieties through an esterification reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-aminophenyl)ethanimidamide: Similar structure but with an amino group instead of a nitro group.

    (1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(1Z)-N’-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C16H15N3O5/c1-23-14-8-4-12(5-9-14)16(20)24-18-15(17)10-11-2-6-13(7-3-11)19(21)22/h2-9H,10H2,1H3,(H2,17,18)

InChI Key

DTSJKWYDEGLDEB-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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